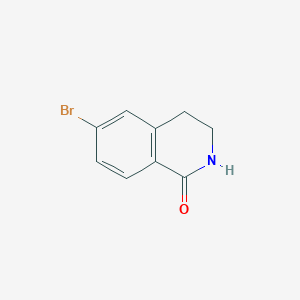

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPKKECSRKYXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619066 | |

| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-32-3 | |

| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and utility of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutic agents.

Core Chemical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its core structure is a dihydroisoquinolinone moiety with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for further chemical modifications, making it a valuable precursor in multi-step organic syntheses.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 147497-32-3 | [1][3] |

| Molecular Formula | C₉H₈BrNO | [1][3] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| Appearance | Gray solid | [1] |

| Melting Point | 170.0 - 173.1 °C | [3] |

| Boiling Point (Predicted) | 453.3 ± 45.0 °C | [3] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [3] |

| XLogP3 | 1.9 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the dihydroisoquinolinone ring system.

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands would include those for the N-H stretch of the lactam, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reactivity

This compound is typically synthesized via a Schmidt reaction from 5-bromo-1-indanone.[1] The bromine atom on the aromatic ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a variety of substituents.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the Schmidt reaction of 5-bromo-1-indanone.[1]

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (DCM)

-

Methanesulfonic acid

-

Sodium azide (NaN₃)

-

1.0 M aqueous sodium hydroxide (NaOH)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a 100 mL round-bottom flask at 0°C, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).

-

Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide (50 mL).

-

Extract the aqueous phase with dichloromethane (100 mL).

-

Combine the organic phases and wash with saturated brine (40 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

-

The final product is obtained as a gray solid (0.45 g, 39% yield).[1]

Caption: Synthetic workflow for this compound.

Biological Significance and Applications

Extensive literature searches have not revealed any direct biological activity for this compound itself. Its primary significance lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly dopamine D3 receptor ligands and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors.[3][5]

Dopamine D3 Receptor Ligands

The 1,2,3,4-tetrahydroisoquinoline scaffold, which can be derived from this compound, is a common feature in selective D3 receptor antagonists.[6] These antagonists are of interest for the treatment of various neurological and psychiatric disorders.[7]

MK2 Inhibitors

This compound is also a precursor for the synthesis of selective 3-aminopyrazole based MK2 inhibitors.[3] These inhibitors have been shown to inhibit the intracellular phosphorylation of Hsp27 and LPS-induced TNFα release, suggesting their potential as anti-inflammatory agents.[3]

p38/MK2 Signaling Pathway

The p38/MK2 signaling pathway is a critical regulator of inflammatory responses. Inhibition of MK2 is a therapeutic strategy for inflammatory diseases. The role of this compound as a precursor to MK2 inhibitors places it in the context of this important pathway.

Caption: The p38/MK2 signaling pathway and the point of intervention for MK2 inhibitors.

Experimental Protocols for Downstream Applications

While this compound itself is not biologically active, the compounds derived from it are. The following are representative experimental protocols for evaluating the biological activity of these downstream molecules.

Dopamine D3 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.

Materials:

-

Membrane preparations from cells expressing the human dopamine D3 receptor

-

Radioligand (e.g., [³H]Spiperone)

-

Unlabeled competitor (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the D3 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known D3 antagonist like haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

MK2 Kinase Inhibition Assay (Biochemical Assay)

This protocol measures the ability of a test compound to inhibit the enzymatic activity of MK2.

Materials:

-

Recombinant MK2 enzyme

-

Substrate (e.g., HSP27)

-

ATP

-

Test compound

-

Kinase assay buffer

-

ADP detection reagent (e.g., ADP-Glo™)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the test compound, MK2 enzyme, and the HSP27 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While it does not exhibit direct biological activity, its utility in the synthesis of potent and selective dopamine D3 receptor ligands and MK2 inhibitors makes it a compound of significant interest to researchers in drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis of this intermediate and the biological evaluation of its more complex derivatives.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 147497-32-3 [chemicalbook.com]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 147497-32-3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate in pharmaceutical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the synthesis of biologically active molecules.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 147497-32-3 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Gray solid | [1] |

| Melting Point | 170.0-173.1 °C | |

| Boiling Point (Predicted) | 453.3 ± 45.0 °C | |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ |

Synthesis of this compound

A common synthetic route to this compound involves the Schmidt rearrangement of 5-bromo-1-indanone.[1]

Experimental Protocol:

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (CH₂Cl₂)

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium azide (NaN₃)

-

1.0 M aqueous sodium hydroxide (NaOH)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add methanesulfonic acid (15 mL) followed by the portion-wise addition of sodium azide (0.5 g, 7.7 mmol) to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL).

-

Combine the organic phases and wash with saturated brine solution (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to yield this compound as a gray solid (0.45 g, 39% yield).[1]

Synthesis Workflow:

Applications in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the fields of neuropharmacology and oncology.[2] Its chemical structure is amenable to further modifications, making it a valuable starting material for the development of novel therapeutic agents.

Intermediate in the Synthesis of Dopamine D3 Receptor Ligands

This compound is utilized as an intermediate in the synthesis of benzolactams which act as dopamine D3 receptor ligands.[3] Dopamine D3 receptors are a key target in the treatment of various neurological and psychiatric disorders.

Precursor for MK2 Inhibitors

This compound is also employed in the synthesis of novel and selective 3-aminopyrazole-based MK2 inhibitors.[3] These inhibitors have been shown to suppress the intracellular phosphorylation of Hsp27 and the release of TNFα induced by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.[3]

Potential Drug Development Pathways:

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its established synthesis and reactivity offer a foundation for the creation of diverse and complex molecules targeting important biological pathways. Further research into its applications is likely to yield novel therapeutic agents for a range of diseases.

References

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic core structure makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as an intermediate in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key quantitative properties:

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Exact Mass | 224.978912 u |

| CAS Number | 147497-32-3 |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Schmidt reaction of 5-bromo-1-indanone. The following is a detailed experimental protocol for this synthesis.[1]

Synthesis of this compound from 5-Bromo-1-indanone[1]

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (CH₂Cl₂)

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium azide (NaN₃)

-

1.0 M aqueous sodium hydroxide (NaOH)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

100 mL round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel column for chromatography

Procedure:

-

Weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone and place it into a 100 mL round bottom flask.

-

Add 30 mL of dichloromethane to the flask.

-

Cool the flask in an ice bath to 0°C.

-

Sequentially add 15 mL of methanesulfonic acid and 0.5 g (7.7 mmol) of sodium azide to the reaction mixture while maintaining the temperature at 0°C.

-

Remove the ice bath and allow the reaction to proceed at room temperature with stirring for 3 hours.

-

Upon completion, quench the reaction by slowly adding 50 mL of 1.0 M aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic phases and wash with 40 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography, using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as a gray solid (0.45 g, 39% yield).[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of agents targeting the central nervous system (CNS) and as a scaffold for anti-cancer drugs.

Neurological Disorders

The isoquinoline core is a common feature in molecules that modulate neurotransmitter receptors. Derivatives of this compound are utilized in the synthesis of compounds that interact with dopamine and serotonin receptors. This makes it a valuable precursor for potential treatments for a range of neurological and psychiatric conditions, including depression and anxiety.

Oncology

In the field of oncology, this compound serves as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The bromo-isoquinolinone structure can be elaborated to create potent PARP inhibitors that induce synthetic lethality in cancer cells.

Potential Signaling Pathway Involvement

While this compound is an intermediate and not typically an active therapeutic agent itself, the compounds derived from it often target specific signaling pathways. The diagram below illustrates a generalized pathway for a dopamine receptor modulator, a class of drugs for which this compound is a precursor.

Caption: Generalized signaling pathway for a dopamine receptor modulator.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its established synthetic route and its utility as a versatile intermediate for high-value therapeutic targets, including CNS agents and PARP inhibitors, underscore its importance in modern drug discovery. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation therapeutics.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document details its chemical structure, physicochemical properties, synthesis, and known biological significance.

Chemical Structure and Properties

This compound is a brominated isoquinolinone derivative. Its core structure consists of a bicyclic system with a benzene ring fused to a dihydropyridinone ring. The bromine atom is substituted at the 6th position of the isoquinoline ring system.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 6-Bromo-3,4-dihydro-1H-isoquinolin-1-one | |

| CAS Number | 147497-32-3 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Gray solid | [1] |

| Melting Point | 170.0-173.1 °C | |

| Boiling Point (Predicted) | 453.3±45.0 °C | |

| Density (Predicted) | 1.559±0.06 g/cm³ | |

| Topological Polar Surface Area | 29.1 Ų | |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene ring.

-

Methylene Protons (-CH₂-CH₂-): Two triplets in the range of 2.5-3.5 ppm, corresponding to the two methylene groups in the dihydropyridinone ring.

-

Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of 120-140 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 225 and 227.

Synthesis Protocols

This compound can be synthesized via several routes. A common and effective method is the Schmidt rearrangement of 5-bromo-1-indanone.[1]

Experimental Protocol: Synthesis from 5-Bromo-1-indanone [1]

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Sequentially add methanesulfonic acid (15 mL) and sodium azide (0.5 g, 7.7 mmol) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL). Combine the organic phases.

-

Washing and Drying: Wash the combined organic phase with saturated brine (40 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to yield this compound as a gray solid (0.45 g, 39% yield).[1]

Biological Activity and Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules.[2] Its primary significance lies in its use as an intermediate for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[2]

Dopamine D3 Receptor Ligands: This compound is a key intermediate in the synthesis of benzolactams that act as dopamine D3 receptor ligands. The dopamine D3 receptor is a target for the treatment of various central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse.

MK2 Inhibitors: It is also utilized in the synthesis of selective 3-aminopyrazole-based inhibitors of MAPK-activated protein kinase 2 (MK2). MK2 is a key enzyme in the inflammatory response, and its inhibition has been shown to suppress the production of pro-inflammatory cytokines such as TNFα. This makes MK2 a promising target for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Potential Signaling Pathway Involvement:

While specific studies on the direct biological activity of this compound are limited, isoquinolinone derivatives are known to interact with various signaling pathways.

Caption: Generalized potential signaling pathways modulated by isoquinolinone derivatives.

Experimental Protocols for Biological Assays

The utility of this compound as a synthetic intermediate necessitates the use of biological assays to evaluate the activity of its derivatives.

Dopamine D3 Receptor Binding Assay (Radioligand Competition):

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D3 receptor.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [³H]-spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Test compound (derivatized from this compound).

-

Non-specific binding control (e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

MK2 Inhibition Assay (Biochemical):

This assay measures the ability of a test compound to inhibit the kinase activity of MK2.

Materials:

-

Recombinant human MK2 enzyme.

-

MK2 substrate (e.g., a peptide containing the MK2 phosphorylation motif).

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

Test compound.

-

Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

Procedure:

-

Reaction Setup: In a microplate, combine the MK2 enzyme, substrate, and varying concentrations of the test compound in the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.

-

Data Analysis: Calculate the percentage of MK2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

This technical guide provides a solid foundation for understanding and working with this compound. For further in-depth research, it is recommended to consult the cited literature and other specialized scientific databases.

References

Technical Guide: Physicochemical Characterization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry. Its structural motif is incorporated into various pharmacologically active molecules. Notably, it is a key building block in the synthesis of selective dopamine D3 receptor ligands and potent MK2 inhibitors, which are therapeutic targets for neurological disorders and inflammatory diseases, respectively. A thorough understanding of its physical properties is crucial for its effective utilization in synthetic chemistry and drug design. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental protocols for their determination, and illustrates a relevant biological pathway where its derivatives play an inhibitory role.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and reaction setup. The following table summarizes the key quantitative data available for this compound. It is important to note that some reported values are predicted and may vary from experimentally determined data.

| Physical Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [2] |

| Melting Point | 170.0-173.1 °C | [2] |

| Boiling Point | 453.3±45.0 °C (Predicted) | [2] |

| Density | 1.559±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Gray solid | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethyl acetate. | [3] |

| CAS Number | 147497-32-3 | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is heated to a temperature approximately 15-20 °C below the anticipated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

For compounds that are solid at room temperature, their boiling point is determined at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method, which can be adapted for high-boiling point solids if they can be melted without decomposition.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the molten sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is crucial for purification (recrystallization), extraction, and setting up reactions.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added.

-

Mixing: The test tubes are agitated (e.g., by flicking, vortexing, or stirring with a glass rod) for 1-2 minutes to facilitate dissolution.

-

Observation: The mixture is observed to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

For aqueous solubility, the pH of the resulting solution can be tested with litmus or pH paper to identify any acidic or basic properties of the compound.

Biological Relevance and Pathway Visualization

As previously mentioned, this compound is a precursor for the synthesis of MK2 (MAPK-activated protein kinase 2) inhibitors. MK2 is a key downstream kinase in the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. This pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of MK2 is therefore a promising therapeutic strategy for treating inflammatory diseases.

The following diagram illustrates the simplified p38/MK2 signaling pathway and the point of intervention for an MK2 inhibitor.

Caption: Simplified p38/MK2 signaling pathway and inhibition point.

This technical guide provides a foundational understanding of the physical properties of this compound and its relevance in drug discovery. The provided protocols serve as a starting point for laboratory investigation, and the pathway diagram offers a visual context for its application in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and related physicochemical properties of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including dopamine D3 receptor ligands and mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors.[1] A thorough understanding of its solubility is critical for its application in drug discovery, process chemistry, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting the compound's behavior in various solvent systems and biological environments.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | Chem-Impex |

| Molecular Weight | 226.07 g/mol | Chem-Impex |

| CAS Number | 147497-32-3 | Echemi |

| Appearance | Off-white to light brown powder | Chem-Impex |

| Melting Point | 170.0-173.1 °C | Echemi |

| Predicted XLogP3 | 1.9 | Echemi |

| Topological Polar Surface Area | 29.1 Ų | Echemi |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 1 | Echemi |

Solubility Profile

| Solvent System | Observation | Source |

| 1,4-Dioxane and Water | The compound is soluble in a mixture of 1,4-dioxane and water, as it is used as a reaction medium for subsequent synthetic steps. | [1] |

| Petroleum ether/ethyl acetate | This solvent system is used as the eluent for silica gel column chromatography, indicating at least partial solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solids, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Below is a graphical representation of the experimental workflow.

Solubility Determination Workflow

Biological Context and Signaling Pathways

This compound is a precursor for molecules targeting the Dopamine D3 Receptor (D3R) and MK2. Understanding the signaling pathways of these targets is essential for the rational design of new therapeutic agents.

Dopamine D3 Receptor Signaling Pathway

The Dopamine D3 Receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[2] This modulation of the cAMP pathway affects the activity of Protein Kinase A (PKA) and downstream effectors. The D3R is implicated in various neurological and psychiatric disorders.[3][4]

References

The Versatility of a Scaffold: A Technical Guide to the Mechanism of Action of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in the development of a wide array of biologically active molecules.[1] While the molecule itself is not typically the active pharmacological agent, its rigid, bicyclic scaffold is a "privileged structure" in medicinal chemistry. This structure allows for systematic chemical modifications, leading to derivatives with potent and selective activities across various therapeutic areas, notably in oncology, neuropharmacology, and as antimicrobial agents.[1] This technical guide elucidates the mechanism of action of key derivatives synthesized from or structurally related to the this compound core, providing quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Introduction: A Scaffold for Innovation

The 3,4-dihydroisoquinolin-1-one core is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic properties. The introduction of a bromine atom at the 6-position enhances the molecule's utility as a synthetic building block, providing a reactive handle for cross-coupling reactions and other chemical transformations. This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize biological activity.[1] Research has demonstrated that derivatives of this scaffold can be engineered to interact with a variety of biological targets, including enzymes and receptors. This guide will focus on three key areas where derivatives of the this compound scaffold have shown significant promise: as anticancer agents, as neuropharmacological modulators, and as antioomycete agents.

Application in Oncology: Enzyme Inhibition and Cytotoxicity

Derivatives of the 6-bromo-isoquinolinone and related quinolinone/quinazolinone scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling and DNA repair pathways.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

One of the key mechanisms of action for some brominated quinazolinone derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a well-established target for cancer chemotherapy. By inhibiting DHFR, these compounds disrupt the synthesis of DNA and other essential molecules, leading to the inhibition of cancer cell proliferation.

A study on a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones revealed their potential as DHFR inhibitors. Several of these compounds exhibited remarkable inhibitory potency against DHFR, with some showing activity comparable to the well-known DHFR inhibitor, methotrexate (MTX).[2]

Signaling Pathway for DHFR Inhibition

Caption: DHFR inhibition by 6-bromo-quinazolinone derivatives blocks DNA synthesis.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 6-bromo-substituted quinazolinone derivatives have been evaluated against human cancer cell lines. The following table summarizes the reported in vitro biological activity.

| Compound Class | Cell Line | Activity | Value | Reference |

| 6,8-Dibromo-4(3H)quinazolinone Derivatives | MCF-7 (Breast) | IC50 | 1.7 - 29.6 µg/mL | [3][4] |

| 6-Bromo-quinazolin-4(3H)-one Derivatives | DHFR Inhibition | IC50 | 0.1 - 6.5 µM | [2] |

Experimental Protocols

A common synthetic route to this compound involves the Schmidt rearrangement of 5-bromo-1-indanone.[1]

-

Reaction Setup: 5-bromo-1-indanone (1.08 g, 5.1 mmol) is placed in a 100 mL round-bottom flask.

-

Reagent Addition: Dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol) are added sequentially at 0°C.

-

Reaction: The mixture is stirred at room temperature for 3 hours.

-

Quenching: The reaction is quenched by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).

-

Extraction: The aqueous phase is extracted with dichloromethane (100 mL). The organic phases are combined, washed with saturated brine (40 mL), and dried over anhydrous sodium sulfate.

-

Purification: The filtrate is concentrated under reduced pressure and purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to yield the final product.[1]

The inhibitory activity against DHFR can be determined spectrophotometrically.

-

Assay Mixture: A typical assay mixture contains 50 mM potassium phosphate buffer (pH 7.4), 50 µM NADPH, and 10 µL of bovine liver DHFR.

-

Inhibitor Addition: The test compounds are dissolved in DMSO and added to the assay mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of 25 µM dihydrofolic acid.

-

Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over a period of 2.5 minutes.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.[2]

Application in Neuropharmacology

The isoquinoline scaffold is a key component of many neuropharmacologically active compounds. Derivatives of 6-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are utilized as intermediates in the synthesis of molecules targeting the central nervous system (CNS), such as dopamine receptor modulators and potential antipsychotic or antihypertensive agents.[5]

Application as Antioomycete Agents

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent activity against oomycetes, a group of destructive plant pathogens.

Mechanism of Action: Disruption of Biological Membranes

Studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that their mode of action involves the disruption of the biological membrane systems of the oomycete. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Biological Activity Screening of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the core scaffold, 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. While the core compound itself is primarily utilized as a synthetic intermediate, its derivatives, particularly those based on the broader isoquinolinone framework, have demonstrated significant potential in various therapeutic areas.[1][2][3] The primary focus of research on these derivatives has been in the field of oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] Additionally, certain derivatives have shown promise as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and as antioomycete agents.[6]

This document summarizes the key quantitative biological data, details the experimental protocols for the cited assays, and provides visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various isoquinolinone derivatives are summarized below. The data highlights their potency as inhibitors of PARP-1, PARP-2, and PRMT5, as well as their efficacy against certain pathogens.

Table 1: PARP Inhibition by Isoquinolinone Derivatives

| Compound Class | Derivative | Target | IC50 | Reference |

| Isoquinolin-1(2H)-ones | 5-Benzoyloxyisoquinolin-1(2H)-one | PARP-1 | 9.0 µM | [7] |

| PARP-2 | 0.15 µM | [7] | ||

| 5-Benzamidoisoquinolin-1(2H)-one | PARP-1 | 13.9 µM | [7] | |

| PARP-2 | 1.5 µM | [7] | ||

| Fused Isoquinolinone-Naphthoquinones | Compound 5c | PARP-1 | 2.4 nM | [8][9] |

| Compound 5d | PARP-1 | 4.8 nM | [8][9] | |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Lead Compound | PARP-1 | 156 nM | [3] |

| PARP-2 | 70.1 nM | [3] |

Table 2: PRMT5 Inhibition and Antioomycete Activity

| Compound Class | Derivative | Target/Organism | IC50 / EC50 | Reference |

| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | D3 | PRMT5 | - (Potent) | [6] |

| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | Compound I23 | Pythium recalcitrans | 14 µM (EC50) | [1][10] |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

PARP1/PARP2 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric assay kits.[11][12][13]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes. Inhibition of PARP activity results in a decreased signal.

Materials:

-

96-well plate pre-coated with histones

-

Recombinant human PARP1 or PARP2 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Streptavidin-HRP conjugate

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Test compounds (isoquinolinone derivatives)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO) and then dilute in PARP Assay Buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP Assay Buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Add the PARP1 or PARP2 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Substrate Addition: Add the biotinylated NAD+ to each well.

-

Incubation: Incubate the plate to allow for the PARP-mediated reaction.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the colorimetric HRP substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PRMT5 Enzymatic Inhibition Assay

This protocol is based on commercially available PRMT5 assay kits.[8][6][7][10]

Principle: This assay measures the methyltransferase activity of PRMT5 by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone peptide substrate (e.g., Histone H4 peptide)

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer

-

Detection reagents (e.g., specific antibody for methylated substrate or SAH detection kit)

-

Test compounds

-

Plate reader (e.g., for fluorescence or luminescence)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a microplate, combine the PRMT5/MEP50 enzyme, histone peptide substrate, and the test compound in the assay buffer.

-

Initiation: Start the reaction by adding SAM.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's instructions. This may involve an antibody that recognizes the methylated substrate or a reagent that detects SAH.

-

Measurement: Read the signal (e.g., fluorescence intensity) using a plate reader.

-

Data Analysis: Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the broth microdilution method.[4][14][15][16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Fungal strain (e.g., Pythium recalcitrans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compounds

-

Positive control antifungal agent

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture, adjusting the concentration to a defined cell density (e.g., using a spectrophotometer).

-

Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability (MTT) Assay

This assay is a standard colorimetric method to assess cell viability.[1][5][17]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., breast cancer, glioma cell lines)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.

Visualizations

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP enzymes in the DNA single-strand break repair pathway and the concept of synthetic lethality in cancer cells with deficient homologous recombination repair.

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

General Experimental Workflow for Biological Activity Screening

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel isoquinolinone derivatives.

Caption: Workflow for synthesis and biological screening of isoquinolinone derivatives.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Neuroprotective Effects of Isoquinoline Alkaloids: A Technical Guide for Researchers

Introduction

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have emerged as promising candidates in the quest for effective neuroprotective agents. Found in a variety of medicinal plants, these compounds have demonstrated a wide range of pharmacological activities.[1] Neuronal injury and apoptosis are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3] Isoquinoline alkaloids exert their neuroprotective effects through multiple mechanisms, including the mitigation of oxidative stress, reduction of neuroinflammation, regulation of apoptosis and autophagy, and maintenance of calcium homeostasis.[4] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of key isoquinoline alkaloids, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and drug development in this field.

Core Neuroprotective Mechanisms of Isoquinoline Alkaloids

The neuroprotective properties of isoquinoline alkaloids are attributed to their ability to modulate multiple cellular and molecular pathways implicated in neuronal cell death and dysfunction. Key alkaloids such as berberine, sanguinarine, tetrahydropalmatine, nuciferine, and tetrandrine have been extensively studied for their therapeutic potential.

1. Attenuation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Several isoquinoline alkaloids have been shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of lipid peroxidation products like malondialdehyde (MDA).[5]

2. Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), plays a crucial role in the progression of neurodegenerative pathologies. Isoquinoline alkaloids can suppress neuroinflammation by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[6]

3. Regulation of Apoptosis: Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the neuronal loss observed in neurodegenerative disorders. Isoquinoline alkaloids can modulate the apoptotic cascade by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibiting the activity of executioner caspases, such as caspase-3.[7]

4. Modulation of Signaling Pathways: The neuroprotective effects of these alkaloids are often mediated through the modulation of various intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key pro-survival pathway that is often activated by isoquinoline alkaloids. Conversely, they can inhibit pro-inflammatory and pro-apoptotic pathways like the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[8]

Data Presentation: Quantitative Effects of Isoquinoline Alkaloids

The following tables summarize the quantitative data on the neuroprotective effects of various isoquinoline alkaloids from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of Isoquinoline Alkaloids

| Alkaloid | Cell Line | Insult | Concentration/Dose | Observed Effect | Reference(s) |

| Berberine | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 5-260 mg/kg (in vivo equivalent) | Significantly decreased neuronal apoptosis. | [9] |

| PC12 | Amyloid-β (Aβ) | 1-10 µM | Increased cell viability in a dose-dependent manner. | [10] | |

| Sanguinarine | HL-60 | fMLP/PMA-induced oxidative burst | IC50: 1.5-1.8 µM | Inhibition of oxidative burst. | [11] |

| 22B-cFluc | - | 0.5-4 µM | Increased caspase-3 activity in a dose-dependent manner. | [12] | |

| Tetrandrine | Rat Cortical Neurons | Glutamate, BOAA, BMAA | 10⁻⁷-10⁻⁶ mol/L | Attenuated neuronal injury (LDH release). | [1] |

| SK-N-SH | Amyloid-β (Aβ) (20 µM) | 0.1-1 µM | Prevented Aβ-induced cell death in a concentration-dependent manner. | [13] | |

| Nuciferine | HEK293 | - | IC50 (D1R): 2.09 µM, IC50 (D2R): 1.14 µM | Dopamine receptor antagonist activity. | [14] |

| Tetrahydropalmatine | - | - | - | Data not sufficiently available in a comparable format. |

Table 2: In Vivo Neuroprotective Effects of Isoquinoline Alkaloids

| Alkaloid | Animal Model | Insult | Dosage | Key Quantitative Outcomes | Reference(s) |

| Berberine | Rat (Ischemic Stroke) | MCAO | 10-300 mg/kg | Significant reduction in infarct volume. | [6] |

| Rat (Alzheimer's) | D-galactose | 5-260 mg/kg | Significantly shortened escape latency in Morris water maze. | [9] | |

| Sanguinarine | Rat | Cerebral Ischemia | - | Significantly reduced infarct volume and levels of TNF-α, IL-6, and IL-1β. | |

| Rat | Post-stroke cognitive impairment | 1.0, 2.5, 6.25 mg/kg | 6.25 mg/kg dose significantly improved cognitive function and reduced neuronal apoptosis. | [15] | |

| Tetrandrine | Rat | Ischemia/Reperfusion | 30 mg/kg/day | Significantly decreased the number of TUNEL-positive cells. | [7][10] |

| Rat (Vascular Dementia) | Two-vessel occlusion | 10 and 30 mg/kg | Increased percentage of living cells in the hippocampal CA1 region to 86.4% and 91.3%, respectively, from 46.8% in the model group. | [16] | |

| Tetrahydropalmatine | Rat | D-galactose induced memory impairment | - | Ameliorated memory impairment, decreased MDA and NO, and increased GSH, SOD, CAT, and GPx activities. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of isoquinoline alkaloids.

1. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol simulates ischemic conditions in vitro.

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

OGD Induction:

-

Replace the culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specified period (e.g., 2-6 hours).

-

-

Reperfusion: After the OGD period, replace the glucose-free medium with complete culture medium and return the cells to normoxic conditions (5% CO2, 95% air) for a designated time (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability can be assessed using the MTT assay. Add MTT solution to the cells, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

2. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a common model for inducing focal cerebral ischemia.

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture into the ICA through the ECA stump and advance it to occlude the origin of the middle cerebral artery.

-

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

Assessment of Neurological Deficit: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.

-

Infarct Volume Measurement: After a set survival period (e.g., 24 hours), sacrifice the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

3. Measurement of Oxidative Stress Markers

-

Malondialdehyde (MDA) Assay (TBARS Method):

-

Superoxide Dismutase (SOD) Activity Assay:

-

Prepare tissue homogenates.

-

Use a commercial SOD assay kit, which is typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm). The degree of inhibition of the colorimetric reaction is proportional to the SOD activity.[3][19]

-

4. Assessment of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Fix brain tissue sections or cultured cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the samples with a solution containing Triton X-100 or proteinase K.

-

TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).

-

Detection:

-

For fluorescently labeled dUTPs, visualize directly under a fluorescence microscope.

-

For Br-dUTP, use a fluorescently labeled anti-BrdU antibody for detection.

-

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with DAPI or Hoechst).[8]

5. Western Blot Analysis for PI3K/Akt Pathway

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: General overview of neuroprotective signaling pathways modulated by isoquinoline alkaloids.

Caption: A generalized experimental workflow for evaluating neuroprotective compounds.

Caption: The PI3K/Akt signaling pathway activated by isoquinoline alkaloids to promote neuronal survival.

Isoquinoline alkaloids represent a rich and promising source of lead compounds for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, targeting key pathological processes in neurodegeneration, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their neuroprotective effects, offering detailed experimental protocols for their evaluation, and presenting available quantitative data. Future research should focus on conducting more head-to-head comparative studies under standardized conditions to better elucidate the relative efficacy of different isoquinoline alkaloids and to further unravel their complex molecular mechanisms. Such efforts will be crucial in translating the therapeutic potential of these natural compounds into effective treatments for debilitating neurodegenerative diseases.

References

- 1. [Protective effect of tetrandrine on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]

- 9. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine is a potent inhibitor of oxidative burst in DMSO-differentiated HL-60 cells by a non-redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tetrandrine selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of tetrandrine against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the aromatic ring, make it a valuable building block for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties